molecular formula C24H31N5O3 B2917955 [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone CAS No. 2310121-73-2

[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone

Cat. No. B2917955
CAS RN: 2310121-73-2
M. Wt: 437.544
InChI Key: LVKCFWSHVUCIKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . In another method, water was used as a single solvent in the first step, and no acid was used as a catalyst . After the reaction was finished, only filtration separation was needed, and the next reaction was directly carried out .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-1-yl group attached to a pyridazin-3-yl group via an oxymethyl linker. It also contains a methoxy group and a methyl group attached to an indazol-6-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of a bond between the piperidin-1-yl group and the pyridazin-3-yl group, facilitated by the oxymethyl linker . The methoxy and methyl groups are likely added to the indazol-6-yl group in a subsequent step .

properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-24(2,3)20-8-9-21(26-25-20)32-15-16-10-12-29(13-11-16)22(30)17-6-7-18-19(14-17)27-28(4)23(18)31-5/h6-9,14,16H,10-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKCFWSHVUCIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

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